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Compound of Interest

Compound Name: C14H12Br3NO

Cat. No.: B12637639 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for the crystal structure analysis

of the compound C14H12Br3NO, chemically identified as N-(4-methylbenzyl)-2,4,6-

tribromoaniline. While a public crystal structure for this specific compound is not available in

crystallographic databases as of the latest search, this document serves as a detailed technical

guide outlining the necessary experimental protocols, data presentation standards, and

analytical workflows required for its determination and analysis.

Introduction
The determination of the three-dimensional atomic arrangement of a molecule through single-

crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. The precise

knowledge of a compound's crystal structure provides invaluable insights into its physical and

chemical properties, including intermolecular interactions, conformational preferences, and

potential biological activity. This guide focuses on the analytical process for C14H12Br3NO, a

derivative of 2,4,6-tribromoaniline. The addition of a 4-methylbenzyl group to the aniline

nitrogen introduces significant conformational flexibility and potential for various intermolecular

interactions, making its structural analysis of particular interest.

Data Presentation
A thorough crystal structure analysis results in a wealth of quantitative data. For clarity and

comparative purposes, it is essential to present this information in a structured format. The
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following tables serve as a template for the crystallographic data of C14H12Br3NO upon its

experimental determination.

Table 1: Crystal Data and Structure Refinement Details

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12637639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12637639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Empirical Formula C14H12Br3NO

Formula Weight 466.07

Temperature (K) e.g., 293(2)

Wavelength (Å) e.g., 0.71073

Crystal System e.g., Monoclinic

Space Group e.g., P2₁/c

Unit Cell Dimensions

a (Å)

b (Å)

c (Å)

α (°)

β (°)

γ (°)

Volume (Å³)

Z

Calculated Density (Mg/m³)

Absorption Coefficient (mm⁻¹)

F(000)

Data Collection

Crystal Size (mm³)

θ range for data collection (°)

Index Ranges

Reflections Collected
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Independent Reflections

R(int)

Refinement

Refinement method Full-matrix least-squares on F²

Data / Restraints / Parameters

Goodness-of-fit on F²

Final R indices [I > 2σ(I)]

R indices (all data)

Largest diff. peak and hole (e.Å⁻³)

Table 2: Selected Bond Lengths (Å)

Atom 1 Atom 2 Length (Å)

Br1 C2

Br2 C4

Br3 C6

N1 C1

N1 C7

C7 C8

C11 C14

(...add other relevant bonds)

Table 3: Selected Bond Angles (°)
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Atom 1 Atom 2 Atom 3 Angle (°)

C6 C1 C2

C1 N1 C7

N1 C7 C8

C10 C11 C14

(...add other relevant

angles)

Table 4: Selected Torsion Angles (°)

Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)

C2 C1 N1 C7

C1 N1 C7 C8

N1 C7 C8 C9

(...add other

relevant torsions)

Experimental Protocols
The determination of a crystal structure is a multi-step process that requires careful execution

of several experimental procedures.

Synthesis and Crystallization
Synthesis of N-(4-methylbenzyl)-2,4,6-tribromoaniline: The title compound can be

synthesized via a nucleophilic substitution reaction between 2,4,6-tribromoaniline and 4-

methylbenzyl bromide in the presence of a suitable base (e.g., K₂CO₃ or Et₃N) and an

appropriate solvent (e.g., acetone or acetonitrile). The reaction mixture is typically stirred at

room temperature or heated under reflux until completion, as monitored by thin-layer

chromatography. The crude product is then purified using column chromatography or

recrystallization.
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Crystal Growth: High-quality single crystals are paramount for X-ray diffraction analysis.

Suitable crystals of N-(4-methylbenzyl)-2,4,6-tribromoaniline may be grown by slow

evaporation of a solution of the purified compound in a suitable solvent or a mixture of

solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane). Other techniques such as

vapor diffusion or cooling crystallization can also be employed.

X-ray Data Collection
Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a

microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

data is collected at a specific temperature, often a low temperature like 100 K or 293 K, to

minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ =

0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a

series of diffraction patterns are collected by a detector.

Structure Solution and Refinement
Data Reduction: The collected diffraction data are processed to correct for experimental

factors and to obtain a set of unique reflection intensities and their standard uncertainties.

Structure Solution: The initial atomic positions are determined from the diffraction data using

direct methods or Patterson methods. This provides a preliminary model of the molecular

structure.

Structure Refinement: The initial model is refined against the experimental data using a full-

matrix least-squares method. In this iterative process, the atomic coordinates, displacement

parameters, and other model parameters are adjusted to minimize the difference between

the observed and calculated structure factors. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model. The quality of the final model is

assessed by the R-factors, goodness-of-fit, and the residual electron density map.

Visualization of Experimental Workflow
The logical flow of the crystal structure determination process is visualized in the following

diagram.
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Caption: Workflow for Crystal Structure Analysis.
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This comprehensive guide provides the necessary framework for the crystal structure analysis

of C14H12Br3NO. The detailed protocols and data presentation templates are intended to

assist researchers in the successful determination and reporting of this and similar molecular

structures.

To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure
Analysis of C14H12Br3NO]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12637639#crystal-structure-analysis-of-
c14h12br3no]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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